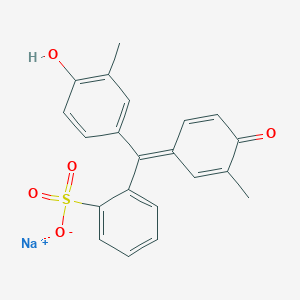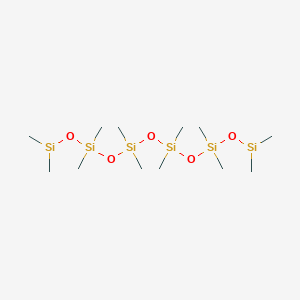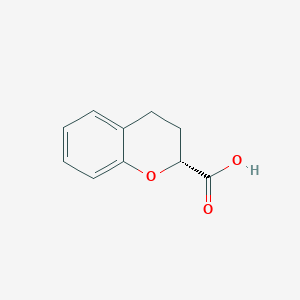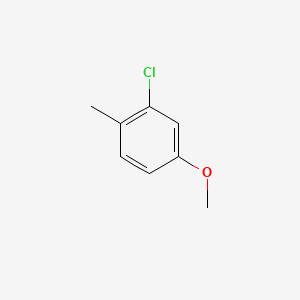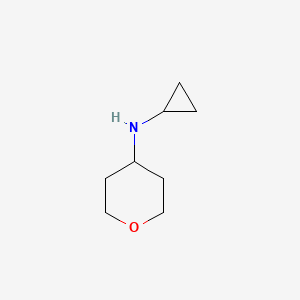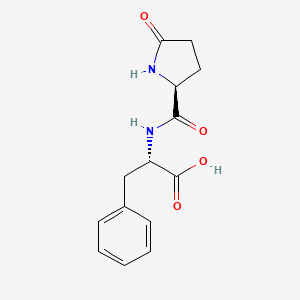
Pyr-phe-OH
Vue d'ensemble
Description
Pyr-Phe-OH is an effective pyrene-based hydrogel . It can self-assemble into hydrogels in the range of pH=7.5-14.0, and also shows a very low gel concentration (0.037% (w/v)) in phosphate buffer . It is also a substrate for pyroglutamyl peptidase I .
Synthesis Analysis
This compound can be synthesized via solid-phase synthesis . The used amino acids for the synthesis include Fmoc-Gly-OH, Fmoc-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-Arg(pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH, H-Pyr-OH, H-Pyrazine-OH .Molecular Structure Analysis
The molecular weight of this compound is 276.29 . Its molecular formula is C14H16N2O4 . The this compound molecule contains a total of 37 bond(s). There are 21 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 secondary amide(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
The cometabolism of PHE and PYR had a common phthalic acid pathway, and the degradation pathway of PHE was included in the downstream pathway of PYR . The degradation of PYR and PHE showed lag from 0 to 4 days, and the final promoting efficiency of cometabolism were not significant .Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.29 and a molecular formula of C14H16N2O4 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Applications De Recherche Scientifique
1. Monitoring Reactive Oxygen Species in Biological and Ecological Systems
The amino acid phenylalanine (Phe) has been used to monitor the kinetics of pyrite-induced hydroxyl radical formation, which is significant for understanding reactive oxygen species in biological and ecological systems. This approach is vital for environmental engineering and optimizing remediation approaches for contaminated waste streams. In this context, Pyr-phe-OH serves as a probe to assess the formation of hydroxyl radicals in the presence of minerals like pyrite (Fisher, Schoonen, & Brownawell, 2012).
2. Biomonitor
ing Human Exposure to PollutantsUrinary biomarkers, including hydroxypyrene (OH-Pyr), are widely used for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs) resulting from environmental pollution and tobacco smoke. Studies involving firefighters and workers exposed to bitumen fumes have used OH-Pyr as a key indicator to evaluate exposure levels, demonstrating its applicability in occupational health and risk assessment (Gill et al., 2019), (Lotz et al., 2016).
3. Environmental Applications in Sorption and Remediation
The study of phenanthrene (Phe) and pyrene (Pyr) sorption by sewage sludge and biochars derived from it has practical implications in environmental cleanup. These studies help in understanding the mechanisms of pollutant binding and the efficiency of various materials in adsorbing harmful compounds from the environment (Zielińska & Oleszczuk, 2015).
4. Understanding the Biodegradability of Soil-bound Pollutants
Research has focused on the relative bioavailability of soil-bound PAHs in animals, providing insights into how pollutants like PHE and PYR are absorbed and metabolized. This knowledge is crucial for risk assessment studies and developing strategies to mitigate the impact of soil contamination (Ounnas et al., 2009).
5. Chemical and Corrosion Studies
This compound and its derivatives have been investigated for their potential as corrosion inhibitors. This research provides insights into the interaction of these compounds with metallic surfaces and their potential industrial applications (Verma et al., 2020).
Mécanisme D'action
Target of Action
Pyr-phe-OH, also known as Iberiotoxin, is a 37-amino acid peptide derived from the Eastern Indian red scorpion Hottentotta tamulus . It primarily targets the large-conductance calcium-activated potassium channels (maxiK or BK channels) on the outer face of cells . These channels play a crucial role in regulating the flow of potassium ions across the cell membrane, which is essential for various physiological processes including nerve signal transmission and muscle contraction .
Mode of Action
Iberiotoxin binds to the BK channels with high affinity . It selectively inhibits the current by decreasing both the probability of opening and the open time of the channel . This interaction alters the normal functioning of the channels, thereby affecting the physiological processes that rely on them.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of potassium ion flow across the cell membrane. By inhibiting the BK channels, this compound disrupts the normal potassium ion balance within the cell. This can have downstream effects on various physiological processes, including nerve signal transmission and muscle contraction .
Pharmacokinetics
It may be metabolized by various enzymes and ultimately excreted via the kidneys .
Result of Action
The primary result of this compound’s action is the inhibition of BK channels, leading to altered potassium ion flow across the cell membrane . This can affect various physiological processes, potentially leading to symptoms such as changes in nerve signal transmission and muscle contraction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that bind to BK channels could potentially compete with this compound, affecting its efficacy . Additionally, factors such as pH and temperature could potentially influence the stability and activity of this compound .
Analyse Biochimique
Biochemical Properties
Pyr-phe-OH plays a crucial role in biochemical reactions, particularly in the context of environmental and occupational exposure to PAHs. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further interact with DNA, forming adducts that may result in mutagenic and carcinogenic effects . Additionally, this compound can bind to serum albumin, affecting its transport and distribution in the body .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in the expression of genes involved in xenobiotic metabolism . This activation can result in increased production of reactive oxygen species (ROS), causing oxidative stress and potential cellular damage . Furthermore, this compound has been shown to affect mitochondrial function, leading to alterations in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the AhR, which then translocates to the nucleus and dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT) . This complex binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes involved in detoxification and metabolism . Additionally, this compound can inhibit or activate various enzymes, such as cytochrome P450s, affecting their catalytic activity . These interactions result in changes in gene expression and cellular responses to environmental toxins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent oxidative stress and chronic inflammation . These long-term effects can result in alterations in cellular function and increased susceptibility to diseases such as cancer .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, this compound can cause significant toxic effects, including DNA damage, apoptosis, and tissue inflammation . Threshold effects have been observed, where certain doses result in a marked increase in adverse outcomes . Toxicity studies in animal models have highlighted the potential risks associated with high levels of this compound exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes hydroxylate this compound, producing metabolites that can be further conjugated with glucuronic acid or sulfate for excretion . The metabolic flux of this compound can influence the levels of its metabolites in the body, affecting its overall toxicity and biological effects . Additionally, this compound metabolism can impact the levels of other metabolites, potentially disrupting normal cellular functions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Serum albumin plays a significant role in the transport of this compound in the bloodstream . Within cells, this compound can interact with intracellular transporters, facilitating its movement to specific cellular compartments . The distribution of this compound can affect its localization and accumulation, influencing its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific organelles . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-12-7-6-10(15-12)13(18)16-11(14(19)20)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,17)(H,16,18)(H,19,20)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEZCXFVJLMPKG-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)
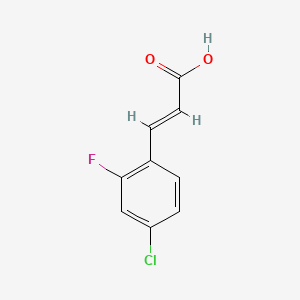
![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)
![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)


![(E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365481.png)
![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)
